3'-Azido-2',3'-dideoxy-N4, 5-dimethylcytidine
Description
3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine is a synthetic nucleoside analog derived from cytidine, featuring dual methyl groups at the N4 and C5 positions of the cytosine base and a 3'-azido modification on the dideoxyribose sugar. This structural design aims to enhance metabolic stability and antiviral efficacy by reducing susceptibility to deamination and enzymatic degradation.
Structure
3D Structure
Properties
CAS No. |
108895-46-1 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H16N6O3/c1-6-4-17(11(19)14-10(6)13-2)9-3-7(15-16-12)8(5-18)20-9/h4,7-9,18H,3,5H2,1-2H3,(H,13,14,19)/t7-,8+,9+/m0/s1 |
InChI Key |
CULIUQSQFSCPGF-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside precursor are protected using silyl or acyl protecting groups.
Azidation: The protected nucleoside is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group using reagents like sodium azide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound’s reactivity stems from:
-
3'-Azido group : A high-energy functional group prone to reduction, cycloaddition, and nucleophilic substitution.
-
N4,N5-dimethylation : Enhances lipophilicity and steric effects, influencing reaction kinetics and selectivity.
-
Dideoxyribose backbone : Eliminates hydroxyl groups at 2' and 3' positions, reducing susceptibility to enzymatic degradation.
Click Chemistry (CuAAC)
The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal for bioconjugation and probe synthesis:
Applications :
Staudinger Reaction
The azido group reacts with triarylphosphines to form iminophosphorane intermediates, enabling further functionalization:
Research Findings :
-
This reaction facilitates selective modification of nucleoside analogs for antiviral drug development .
-
Iminophosphorane intermediates are hydrolyzed to amines under aqueous conditions .
Reduction to Amine
Catalytic hydrogenation or sodium ascorbate reduces the azido group to an amine, altering pharmacological properties:
Impact :
Comparative Reactivity with Analogous Compounds
Mechanistic Insights from Antiviral Studies
-
Chain termination : Incorporation into viral RNA during replication disrupts elongation, as the dideoxyribose lacks a 3'-OH for phosphodiester bonding .
-
Enzyme inhibition : Competes with natural nucleotides for reverse transcriptase binding, with dimethylation enhancing selectivity .
Synthetic Challenges and Optimization
Scientific Research Applications
Scientific Research Applications
3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine is a versatile building block in synthetic organic chemistry.
Antiviral Research
- 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine exhibits antiviral properties, particularly against retroviruses such as HIV. It acts by incorporating into viral RNA during replication, which leads to chain termination, thus serving as a potential therapeutic agent in treating viral infections. Studies indicate it can inhibit reverse transcriptase, an essential enzyme for viral replication.
Molecular Biology Tools
- The compound is used as a lead in developing antiviral drugs targeting HIV and other retroviruses.
Interaction Studies
- Interaction studies involving 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine elucidate its binding affinity with viral enzymes and nucleic acid polymerases. These studies offer insights into optimizing its efficacy as an antiviral agent and its mechanism of action against viral replication. Surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions.
Comparison with Related Compounds
3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine's unique structure gives it enhanced stability and biological activity compared to other nucleosides.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cytidine | Standard nucleoside without modifications | Lacks the azido group; lower stability against nucleases |
| 2',3'-Dideoxycytidine | Lacks hydroxyl at 2' and 3' positions | More susceptible to degradation compared to modified forms |
| 3'-Azido-2',3'-dideoxycytidine | Azido group at 3' position | Similar antiviral properties but lacks N4,N5 dimethylation |
| N4,5-Dimethylcytidine | Methyl groups at N4 and N5 positions | Does not contain an azido group; limited biological activity |
| 3'-Azido-2',3'-dideoxy-N6-methyladenosine | Azido at 3' position; adenine base | Different base; potential applications in RNA research |
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating viral replication . Additionally, its inhibition of telomerase activity leads to telomere shortening, which can induce senescence in cancer cells .
Comparison with Similar Compounds
Structural Modifications
The compound’s structural uniqueness lies in its dual methylation (N4 and C5) and 3'-azido-dideoxyribose backbone. Key comparisons with similar nucleosides include:
Table 1. Structural Comparison
Key Observations :
Pharmacokinetic Profiles
Pharmacokinetic (PK) parameters vary significantly across species and structural analogs:
Table 2. Pharmacokinetic Parameters in Animal Models
Key Observations :
- AzddMeC exhibits rapid clearance (2.00 L/h/kg) and low oral bioavailability (26%) in monkeys, contrasting with AZT’s higher bioavailability in humans (~60–70%) .
- AzddU demonstrates superior brain penetration compared to AZT in mice (brain/serum ratio: 0.234 vs. 0.064), suggesting enhanced central nervous system activity for uridine analogs .
Metabolic Pathways and Enzymatic Processing
Metabolic stability and catabolic pathways critically influence therapeutic outcomes:
Table 3. Metabolic Pathways
Key Observations :
- AzddMeC undergoes hepatic azido reduction to 3'-amino-ddMeC (AMddC) and deamination to AZT, which is subsequently glucuronidated . The N4-methylation in 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine may impede deamination, reducing AZT-related toxicity.
- Enzymatic excision rates by HIV RT vary: pyrimidine analogs (e.g., AZTTP, AzddUTP) are excised more rapidly than purine analogs, impacting their efficacy .
Antiviral Efficacy and Toxicity
- AzddMeC : Demonstrates potent anti-HIV activity in vitro (EC₅₀: 0.01–0.1 µM) but converts to AZT, which is associated with bone marrow suppression .
- AzddU : Exhibits low bone marrow toxicity in monkeys, making it a safer candidate despite comparable antiviral potency to AZT .
- 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine : Hypothetically, dual methylation may enhance metabolic stability and reduce deamination, though clinical data are needed to confirm this .
Q & A
Q. What is the synthetic pathway for 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine, and how can researchers optimize yield?
The synthesis involves a two-step process starting from modified nucleoside precursors. For example, 3'-azido derivatives are typically synthesized via nucleophilic substitution of hydroxyl groups with azide, followed by deprotection and purification. Microwave-assisted transglycosylation has been shown to improve efficiency in related compounds, achieving ~65% yield under optimized conditions. Key steps include:
- Step 1 : Protection of the sugar moiety (e.g., benzoylation).
- Step 2 : Azide introduction via SN2 displacement or Mitsunobu reaction. Yield optimization requires precise control of reaction time, temperature, and stoichiometry, validated by HPLC and NMR .
Q. How does 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine inhibit HIV-1 replication?
As a nucleoside reverse transcriptase inhibitor (NRTI), the compound is intracellularly phosphorylated to its active triphosphate form, which competes with natural dNTPs for incorporation into viral DNA. The 3'-azido group prevents further chain elongation, terminating reverse transcription. Kinetic studies show competitive inhibition constants (Ki) in the nanomolar range against HIV-1 RT, with selectivity over human DNA polymerases .
Advanced Research Questions
Q. How can researchers design experiments to evaluate efficacy against drug-resistant HIV-1 strains (e.g., K65R, M184V)?
- Step 1 : Generate mutant RT enzymes via site-directed mutagenesis.
- Step 2 : Perform in vitro reverse transcriptase assays using purified mutant RT and compare inhibition kinetics (kpol/Kd) to wild-type.
- Step 3 : Validate in cell-based models (e.g., MT-4 lymphocytes) infected with clinically derived resistant strains. Data from indicate retained activity against K65R and M184V mutants, likely due to structural flexibility of the azido group .
Q. What metabolic pathways activate 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine, and how can researchers track intracellular phosphorylation?
The compound undergoes sequential phosphorylation by cellular kinases (e.g., thymidine kinase, nucleoside diphosphate kinase) to its triphosphate form. Methodologies include:
- Radiolabeled tracing : Use [³H]-labeled compound to quantify metabolites via scintillation counting.
- LC-MS/MS : Profile phosphorylated intermediates in primary lymphocytes or HepG2 cells.
- Enzyme assays : Isolate kinases to measure phosphorylation rates in vitro. highlights weak triphosphate accumulation in certain cell types, suggesting kinase compatibility issues .
Q. How can structural modifications resolve discrepancies in antiviral activity between parent compounds and prodrugs?
Prodrug strategies (e.g., phosphoramidates, lipid conjugates) enhance cellular uptake and bypass rate-limiting phosphorylation steps. For example:
- Phosphoramidate prodrugs : Improve membrane permeability and intracellular release of monophosphate.
- Stearoyl conjugates : Increase lipophilicity for enhanced blood-brain barrier penetration. Studies in and show that prodrugs of L-3′-azido-2′,3′-dideoxyadenosine exhibit potent anti-HIV activity despite poor parent compound efficacy .
Q. What analytical methods validate the purity and stability of 3'-Azido-2',3'-dideoxy-N4,5-dimethylcytidine in research settings?
- HPLC : Purity assessment using C18 columns with UV detection at 260 nm.
- NMR : Confirm structural integrity (e.g., azide resonance at ~2100 cm⁻¹ in IR; δ 3.5–4.5 ppm for sugar protons in ¹H NMR).
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation. Stability studies under varying pH and temperature conditions are critical for formulation research .
Q. How do researchers evaluate mitochondrial toxicity associated with long-term NRTI use?
- HepG2 assays : Quantify mitochondrial DNA (mtDNA) content via qPCR (e.g., ND1 vs. β-globin).
- Lactate production : Measure extracellular lactate as a marker of mitochondrial dysfunction.
- Oxygen consumption rate (OCR) : Assess using Seahorse XF Analyzer. reports no mtDNA depletion in HepG2 cells, suggesting favorable toxicity profiles .
Q. What strategies improve central nervous system (CNS) penetration for targeting HIV reservoirs?
- Prodrug derivatization : Esterification (e.g., 5'-O-stearoyl) to enhance lipid solubility.
- Nanocarriers : Liposomal encapsulation for sustained release.
- In vivo models : CSF-to-plasma ratio measurements in primates or humanized mice. highlights pharmacokinetic improvements in AZT analogs using lactoferrin conjugation .
Data Contradiction Analysis
Conflict : L-3′-azido-2′,3′-dideoxypurine analogs show weak anti-HIV activity in vitro but potent effects as prodrugs ().
Resolution :
- Hypothesis : Poor intracellular phosphorylation limits parent compound efficacy.
- Testing : Compare triphosphate levels in primary lymphocytes (via LC-MS) after administering parent compound vs. prodrug.
- Conclusion : Prodrugs bypass rate-limiting kinase steps, enhancing active metabolite accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
